molecular formula C7H12O4 B14543752 Acetic acid;6-oxabicyclo[3.1.0]hexan-2-ol CAS No. 62137-76-2

Acetic acid;6-oxabicyclo[3.1.0]hexan-2-ol

Cat. No.: B14543752
CAS No.: 62137-76-2
M. Wt: 160.17 g/mol
InChI Key: MAJBEEHDZOHGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;6-oxabicyclo[3.1.0]hexan-2-ol: is a chemical compound that combines the properties of acetic acid and 6-oxabicyclo[3.1.0]hexan-2-ol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. 6-oxabicyclo[3.1.0]hexan-2-ol is a bicyclic compound with an oxygen atom incorporated into its structure, making it an interesting subject for chemical research due to its unique ring structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-oxabicyclo[3.1.0]hexan-2-ol can be achieved through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods: Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods for this compound are limited, but they generally follow similar principles as laboratory synthesis, scaled up for mass production.

Chemical Reactions Analysis

Types of Reactions: 6-oxabicyclo[3.1.0]hexan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different bicyclic compounds.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Mechanism of Action

The mechanism of action for 6-oxabicyclo[3.1.0]hexan-2-ol involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by its bicyclic structure, which can undergo ring-opening reactions under certain conditions. These reactions can lead to the formation of reactive intermediates that interact with other molecules, facilitating various chemical transformations .

Comparison with Similar Compounds

Uniqueness: 6-oxabicyclo[3.1.0]hexan-2-ol is unique due to its specific ring structure and the presence of an oxygen atom, which imparts distinct reactivity and stability compared to other similar compounds .

Properties

CAS No.

62137-76-2

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

acetic acid;6-oxabicyclo[3.1.0]hexan-2-ol

InChI

InChI=1S/C5H8O2.C2H4O2/c6-3-1-2-4-5(3)7-4;1-2(3)4/h3-6H,1-2H2;1H3,(H,3,4)

InChI Key

MAJBEEHDZOHGBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC2C(C1O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.